![molecular formula C10H9N3O3 B2474276 1-[(4-nitrobenzyl)oxy]-1H-imidazole CAS No. 320424-37-1](/img/structure/B2474276.png)
1-[(4-nitrobenzyl)oxy]-1H-imidazole
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Overview
Description
“1-[(4-nitrobenzyl)oxy]-1H-imidazole” is a chemical compound with the empirical formula C15H15NO4 . It is a derivative of imidazole, a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by X-ray diffraction analysis . The compound crystallizes in the triclinic crystal class in the space group P1 .Scientific Research Applications
Chemical Synthesis and Derivatives
1-[(4-nitrobenzyl)oxy]-1H-imidazole is used as a starting compound or intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. Stefancich et al. (1993) detailed the synthesis of 8H-imidazo[2,1-c]-s-triazolo[4,3-a]-[1,4]benzodiazepine and its derivatives, starting from a reaction involving 2-nitrobenzyl iodide and 1H-imidazole (Stefancich, Silvestri, & Artico, 1993).
Antibacterial and Antimicrobial Properties
Research has shown that derivatives of this compound exhibit antibacterial and antimicrobial properties. Patil et al. (2011) synthesized novel symmetrically and non-symmetrically p-nitrobenzyl-substituted N-heterocyclic carbene–silver(I) acetate complexes and tested them for antimicrobial activities against Gram-positive and Gram-negative bacteria (Patil et al., 2011).
Potential in Organic and Catalytic Reactions
This compound also finds application in organic and catalytic reactions. Ren et al. (2011) explored the use of nitro-functionalized imidazolium salts, including 1-methyl-3-(4-nitrobenzyl)imidazolium hexafluorophosphate, as alternative solvents for nitromethane in various reactions, demonstrating their utility in green chemistry (Ren et al., 2011).
Crystal Structure Analysis
The compound and its derivatives have been analyzed for their crystal structure, contributing to the understanding of molecular interactions and stability. Belaziz et al. (2013) synthesized 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one and determined its crystal structure, providing insights into the intermolecular interactions in the solid state (Belaziz et al., 2013).
Pharmaceutical Research
In pharmaceutical research, the compound's derivatives are explored for potential therapeutic applications. Li et al. (2012) synthesized a series of secnidazole analogs based on the 1,3,4-oxadiazole scaffold, which demonstrated strong antibacterial activities, indicating their potential use in antimicrobial chemotherapeutics (Li et al., 2012).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
It’s known that imidazole derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The nitrobenzyl group in the compound could potentially undergo a reduction reaction to form an amine group .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including the synthesis of natural products such as histidine, purine, histamine, and dna-based structures .
Pharmacokinetics
The compound is known to be a solid at room temperature, which could influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It’s known that the compound should be stored in a dry environment at room temperature for optimal stability .
properties
IUPAC Name |
1-[(4-nitrophenyl)methoxy]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-13(15)10-3-1-9(2-4-10)7-16-12-6-5-11-8-12/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFADXKNVDJROIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C=CN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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